

BKI-1369 Mechanism of Action on CDPK1: A Technical Guide

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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B15563691

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This guide provides a detailed overview of the mechanism of action of **BKI-1369**, a bumped kinase inhibitor (BKI), on Calcium-Dependent Protein Kinase 1 (CDPK1) from apicomplexan parasites. It consolidates key research findings, quantitative data, and experimental methodologies to serve as a comprehensive resource for professionals in the field.

Introduction to BKI-1369 and CDPK1

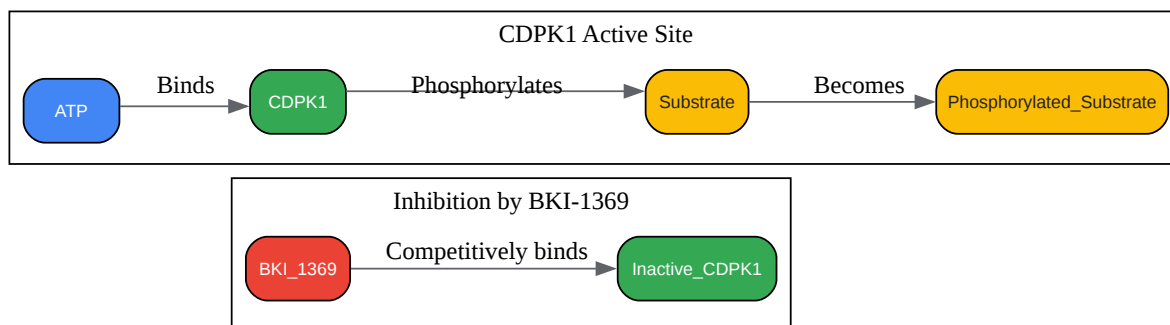
Bumped kinase inhibitors (BKIs) are a class of ATP-competitive inhibitors designed to selectively target protein kinases with a "small gatekeeper" residue in their ATP-binding pocket. [1] This feature allows for the design of inhibitors with bulky "bumping" groups that are sterically hindered from binding to the equivalent pocket in mammalian kinases, which typically possess a larger gatekeeper residue. [1][2]

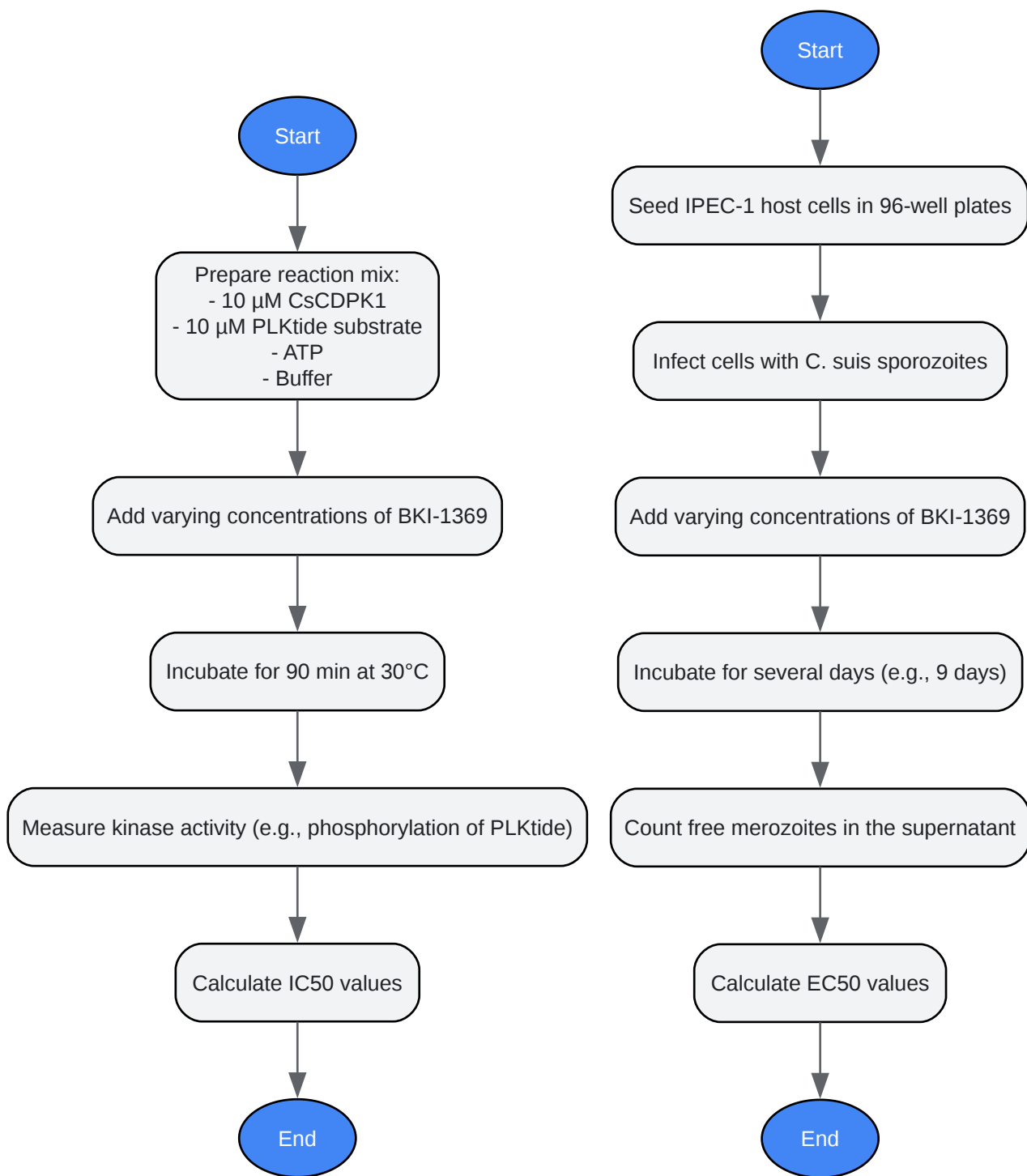
CDPK1 is a serine/threonine kinase that plays a crucial role in the life cycle of various apicomplexan parasites, including *Cryptosporidium*, *Toxoplasma*, and *Cystoisospora*. [3][4] These kinases are essential for processes such as parasite motility, host cell invasion, and replication. The absence of CDPKs in mammalian hosts makes them an attractive target for antiparasitic drug development. **BKI-1369** has emerged as a potent inhibitor of apicomplexan CDPK1 and has demonstrated efficacy in both in vitro and in vivo models of parasitic diseases.

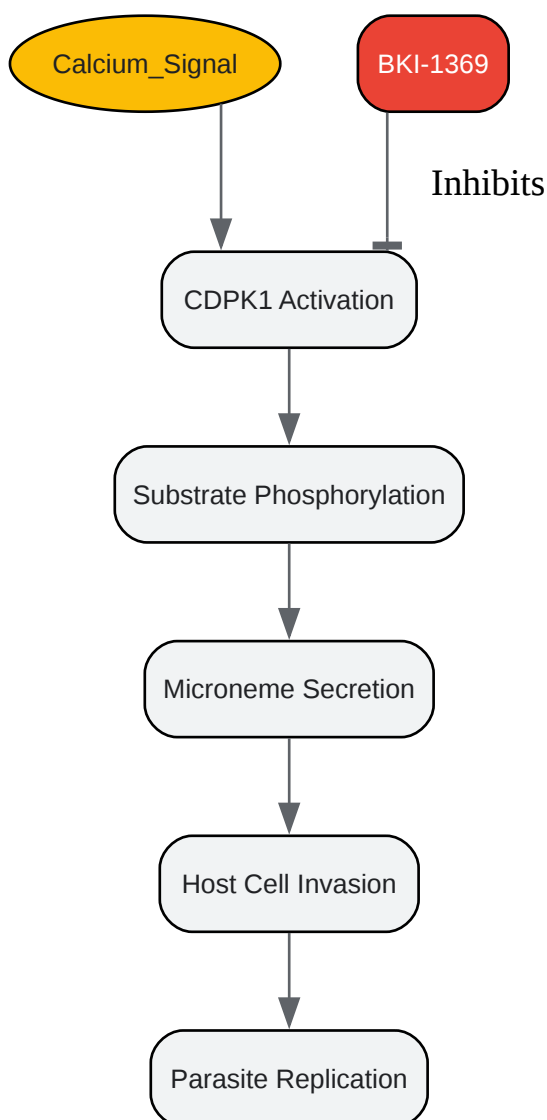
Mechanism of Action

BKI-1369 acts as a competitive inhibitor of ATP binding to the active site of CDPK1. The selectivity of **BKI-1369** for apicomplexan CDPK1 over host kinases is attributed to the presence of a small glycine residue at the "gatekeeper" position in the parasite enzyme. This allows the bulky quinoline moiety of **BKI-1369** to access a hydrophobic pocket within the ATP-binding site, a feature not possible in most mammalian kinases which have a larger methionine or phenylalanine residue at this position.

The inhibition of CDPK1 by **BKI-1369** disrupts downstream signaling pathways that are dependent on calcium-mediated activation of the kinase. This interference with essential cellular processes ultimately leads to the inhibition of parasite growth and replication.







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